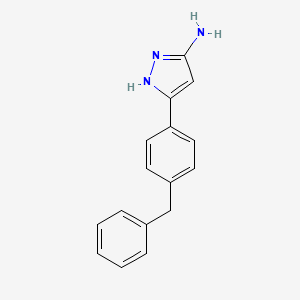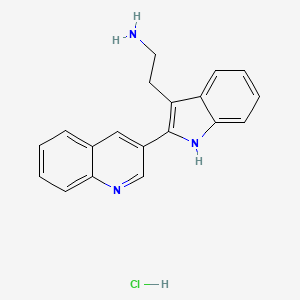
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride typically involves multi-step organic reactions. The starting materials often include quinoline and indole derivatives, which undergo a series of reactions such as alkylation, cyclization, and amination to form the desired product. The reaction conditions may vary depending on the specific synthetic route, but common conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may involve varying temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline and indole derivatives with additional functional groups, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups attached to the quinoline or indole rings.
Scientific Research Applications
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-(2-Quinolin-3-YL-1H-indol-3-YL)-ethylamine monohydrochloride can be compared with other similar compounds, such as:
4-(2-Quinolin-3-yl-1H-indol-3-yl)-butylamine monohydrochloride: This compound has a similar structure but with a butylamine group instead of an ethylamine group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
2-(2-Quinolin-3-yl-1H-indol-3-yl)-methylamine monohydrochloride: This compound has a methylamine group instead of an ethylamine group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoline and indole moieties makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(2-quinolin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H17N3.ClH/c20-10-9-16-15-6-2-4-8-18(15)22-19(16)14-11-13-5-1-3-7-17(13)21-12-14;/h1-8,11-12,22H,9-10,20H2;1H |
InChI Key |
XDGZVKVEGHSHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


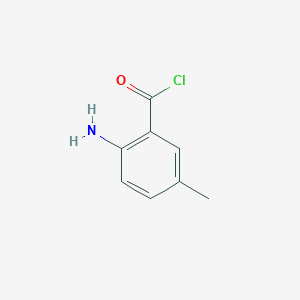
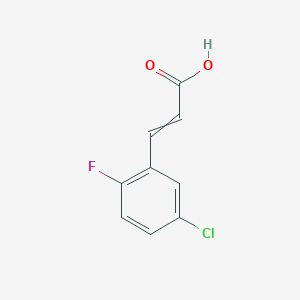
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
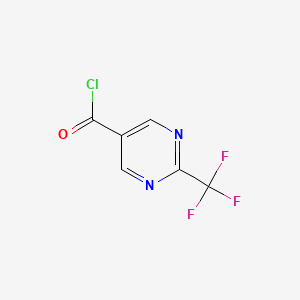

![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
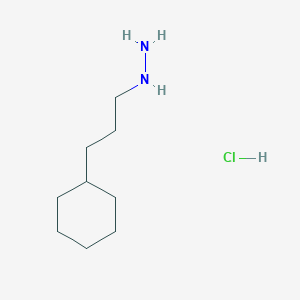
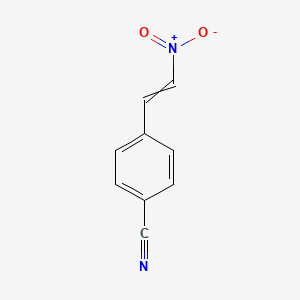
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
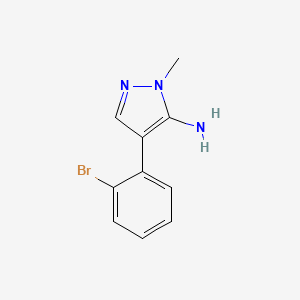
![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
